molecular formula C9H17N3 B1462183 (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1174309-25-1

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B1462183
CAS RN: 1174309-25-1
M. Wt: 167.25 g/mol
InChI Key: IPFAOXXRUOBBGK-UHFFFAOYSA-N
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Description

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine, also known as 3-tert-butyl-1-methylpyrazole, is an organic compound that was first synthesized in the early 1940s. It has been widely studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Advantages and Limitations for Lab Experiments

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is soluble in both water and organic solvents, making it suitable for use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole are vast and the possibilities for further research are numerous. Future studies should focus on the compound’s mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research should be conducted to explore the compound’s potential as a fluorescent probe and its ability to act as a catalyst in the synthesis of polymers. Finally, future studies should focus on the development of safer and more efficient synthesis methods for the compound.

Scientific Research Applications

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole has been studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in the study of biological systems, as a substrate in the study of enzyme kinetics, and as a reagent in the synthesis of pharmaceuticals.

properties

IUPAC Name

(3-tert-butyl-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFAOXXRUOBBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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